![molecular formula C9H8N2O2 B598815 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198095-99-6](/img/structure/B598815.png)

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

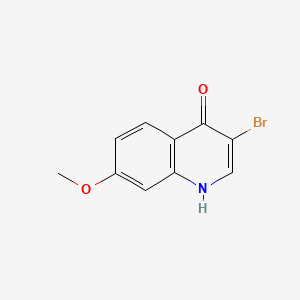

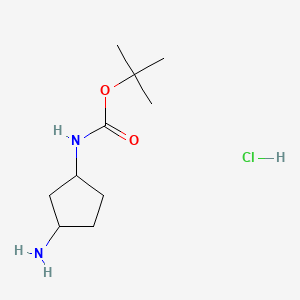

“5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the linear formula C9H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The process involves various chemical reactions and the use of specific reagents .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it has been used as a starting material in the synthesis of azaserotonin .

Scientific Research Applications

Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound in this series exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Pyrrolopyridine Derivatives : Research by Bencková and Krutošíková (1997) described the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, including derivatives of 1-methyl and 1-benzyl (Bencková & Krutošíková, 1997).

Condensation Reactions for Pyrrolopyridine Carboxylic Acids : Lichitsky et al. (2010) prepared 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation of 3-aminopyrroles (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Study of Vibrational Spectra and Structure : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of similar compounds, contributing to the understanding of their chemical properties (Bahgat, Jasem, & El‐Emary, 2009).

Antiinflammatory and Analgesic Activity : Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating potential for antiinflammatory and analgesic activity (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

Synthesis for Potential Antibacterial Drugs : Devi et al. (2018) synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, showcasing potential as antibacterial drugs (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Pharmaceutical Intermediate Synthesis : Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).

Investigation of Drug Metabolism : Johnson et al. (2008) investigated the metabolism of a compound involving 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, providing insights into the biotransformation pathways in various animal models (Johnson, Kamath, Leet, Liu, Bhide, Tejwani, Zhang, Qian, Wei, Lombardo, & Shu, 2008).

Mechanism of Action

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs), which play an essential role in various types of tumors .

Mode of Action

Compounds with similar structures have been shown to inhibit fgfrs, thereby preventing the abnormal activation of the fgfr signaling pathway .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .

Properties

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTZMYMOQLUMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673622 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198095-99-6 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/no-structure.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)